Cas no 867040-17-3 (3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline)

3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline 化学的及び物理的性質
名前と識別子
-
- 3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline
- Quinoline, 3-[(3,4-dimethylphenyl)sulfonyl]-6-methoxy-4-(1-pyrrolidinyl)-
- AKOS001858583
- CCG-138039
- 3-(3,4-dimethylphenyl)sulfonyl-6-methoxy-4-pyrrolidin-1-ylquinoline
- F1607-1080
- 867040-17-3
-
- インチ: 1S/C22H24N2O3S/c1-15-6-8-18(12-16(15)2)28(25,26)21-14-23-20-9-7-17(27-3)13-19(20)22(21)24-10-4-5-11-24/h6-9,12-14H,4-5,10-11H2,1-3H3
- InChIKey: OUXYDUUTJNYIFY-UHFFFAOYSA-N
- ほほえんだ: N1C2C(=CC(OC)=CC=2)C(N2CCCC2)=C(S(C2=CC=C(C)C(C)=C2)(=O)=O)C=1
計算された属性
- せいみつぶんしりょう: 396.15076381g/mol
- どういたいしつりょう: 396.15076381g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 28
- 回転可能化学結合数: 4
- 複雑さ: 628
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 67.9Ų
- 疎水性パラメータ計算基準値(XlogP): 4.3
じっけんとくせい
- 密度みつど: 1.253±0.06 g/cm3(Predicted)
- ふってん: 617.8±55.0 °C(Predicted)
- 酸性度係数(pKa): 5.86±0.50(Predicted)
3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1607-1080-10μmol |
3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline |
867040-17-3 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1607-1080-10mg |
3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline |
867040-17-3 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1607-1080-4mg |
3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline |
867040-17-3 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1607-1080-2mg |
3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline |
867040-17-3 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1607-1080-1mg |
3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline |
867040-17-3 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1607-1080-2μmol |
3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline |
867040-17-3 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1607-1080-3mg |
3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline |
867040-17-3 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1607-1080-5mg |
3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline |
867040-17-3 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1607-1080-5μmol |
3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline |
867040-17-3 | 90%+ | 5μl |
$63.0 | 2023-05-17 |
3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline 関連文献
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M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Uday S. Annapure RSC Adv., 2016,6, 99774-99780
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
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8. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
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9. Book reviews
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M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-(pyrrolidin-1-yl)quinolineに関する追加情報
Comprehensive Overview of 3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline (CAS No. 867040-17-3)
The compound 3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline (CAS No. 867040-17-3) is a sulfonamide-derived quinoline derivative with significant potential in medicinal chemistry and drug discovery. Its unique structural features, including the dimethylbenzenesulfonyl and pyrrolidin-1-yl moieties, make it a promising candidate for targeting various biological pathways. Researchers are increasingly interested in this compound due to its potential applications in kinase inhibition and cancer therapeutics, aligning with the growing demand for novel small-molecule inhibitors.
In recent years, the search for quinoline-based compounds has surged, driven by their versatility in pharmaceutical development. The 6-methoxy substitution in this molecule enhances its bioavailability, while the pyrrolidin-1-yl group contributes to its binding affinity with target proteins. These attributes have positioned CAS No. 867040-17-3 as a subject of interest in high-throughput screening and structure-activity relationship (SAR) studies. Users frequently search for terms like "quinoline sulfonamide derivatives" and "kinase inhibitors 2024," reflecting the compound's relevance in contemporary research.
The 3,4-dimethylbenzenesulfonyl moiety in this compound is particularly noteworthy for its role in molecular recognition and drug-target interactions. This structural component is often associated with improved metabolic stability and selectivity, making it a focal point in rational drug design. Additionally, the compound's lipophilicity and solubility profiles are critical for its ADME (Absorption, Distribution, Metabolism, Excretion) properties, a topic frequently queried in pharmacokinetic studies.
From a synthetic chemistry perspective, the preparation of 3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline involves multi-step organic synthesis, including Suzuki coupling and sulfonylation reactions. These methods are widely discussed in academic literature and online forums, with searches for "quinoline synthesis 2024" and "sulfonamide coupling techniques" gaining traction. The compound's CAS number (867040-17-3) is often used as a unique identifier in chemical databases and patent filings, underscoring its commercial and scientific value.
Emerging trends in precision medicine and personalized therapy have further amplified interest in this compound. Its potential to modulate signal transduction pathways aligns with the broader focus on targeted cancer treatments. Queries such as "quinoline derivatives in oncology" and "small-molecule drug development" highlight the intersection of this molecule with cutting-edge biomedical research. Moreover, its low toxicity profile in preliminary studies makes it a viable candidate for further preclinical evaluation.
In conclusion, 3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline (CAS No. 867040-17-3) represents a compelling example of modern drug discovery. Its structural complexity, combined with its potential therapeutic applications, ensures its continued relevance in chemical and pharmaceutical research. As the scientific community explores new frontiers in kinase inhibition and cancer biology, this compound is poised to play a pivotal role in shaping future therapeutic innovations.
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